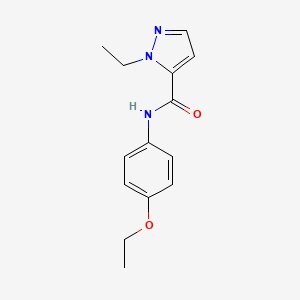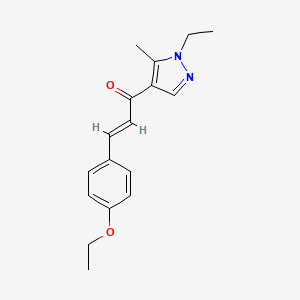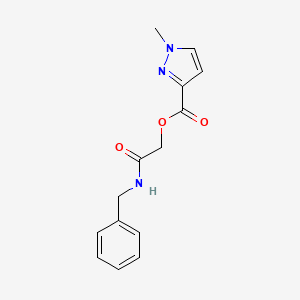![molecular formula C12H16N4O5 B14929333 ethyl 1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B14929333.png)
ethyl 1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE typically involves a multi-step process. One common method includes the cyclization of a suitable hydrazine derivative with an appropriate diketone or ketoester. The reaction conditions often require the use of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Cyclization: Base (e.g., sodium ethoxide), solvent (e.g., ethanol).
Major Products Formed
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acids.
Cyclization: Formation of fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
ETHYL 1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with the active sites of enzymes, leading to inhibition of their activity. The compound’s structure allows it to fit into the binding pockets of target proteins, thereby modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 1-[(4-AMINO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE
- ETHYL 1-[(4-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE
Uniqueness
ETHYL 1-[(4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, such as amino or methyl groups, leading to variations in their properties and applications.
Propiedades
Fórmula molecular |
C12H16N4O5 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
ethyl 1-(4-nitro-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H16N4O5/c1-2-21-12(18)8-3-5-15(6-4-8)11(17)10-9(16(19)20)7-13-14-10/h7-8H,2-6H2,1H3,(H,13,14) |
Clave InChI |
YJTPUBLESXRYDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxy-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14929261.png)
![(5E)-5-(4-chlorobenzylidene)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B14929262.png)
![2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol](/img/structure/B14929266.png)
![4-chloro-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B14929270.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929275.png)

![4-bromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B14929286.png)
![5-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929292.png)
![5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B14929296.png)
![2,3-dihydro-1H-indol-1-yl{1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B14929317.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929321.png)

![1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929346.png)
